7-Azido-4-methylcoumarin

Hydrogen sulfide sensing Fluorogenic probe Selectivity

7-Azido-4-methylcoumarin (AzMC) is the only coumarin derivative combining an H₂S-selective turn-on fluorogenic response with a bioorthogonal azide handle for click chemistry. Unlike 4-MU or 7-ethoxy analogs that lack azide reactivity, AzMC enables three distinct workflows from a single probe: (1) quantitative H₂S detection (200 nM–100 μM) with no interference from biological thiols, (2) copper-catalyzed or strain-promoted azide-alkyne cycloaddition for biomolecule conjugation, and (3) UV-triggered photoaffinity labeling for active-site mapping. Procure with confidence for CBS inhibitor screening, UGT1A6 binding studies, and fluorescence imaging applications.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
Cat. No. B1373340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azido-4-methylcoumarin
Synonyms7-azido-4-methylcoumarin
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-]
InChIInChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3
InChIKeyHEKDKVLIMUWRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azido-4-methylcoumarin (AzMC) Procurement Specifications and Core Properties


7-Azido-4-methylcoumarin (AzMC, CAS 95633-27-5) is a fluorescent photoactive compound structurally related to 4-methylumbelliferone (4-MU) with a molecular weight of 201.18 g/mol [1]. AzMC exhibits a fluorescence spectrum with maximum excitation and emission wavelengths of 380 nm and 442 nm, respectively, and upon H₂S-mediated azide reduction yields highly fluorescent 7-amino-4-methylcoumarin (AMC) with λex = 365 nm and λem = 450 nm . The compound is commercially available at ≥98% purity and serves as both a fluorogenic H₂S probe and a photoaffinity labeling agent for mapping enzyme substrate binding sites [2].

Why Generic Coumarin Analogs Cannot Substitute for 7-Azido-4-methylcoumarin in Critical Assays


AzMC's 7-azido group confers dual functionality absent in common coumarin derivatives: (1) a bioorthogonal click chemistry handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition [1], and (2) selective reduction by H₂S to produce fluorescent AMC [2]. In contrast, 7-hydroxy-4-methylcoumarin (4-MU) and 7-ethoxy-4-methylcoumarin lack both the azide-based reactivity and the turn-on H₂S sensing capability, rendering them functionally inapplicable for click labeling, H₂S detection, and photoaffinity mapping [3]. Substitution with non-azido analogs would require extensive re-optimization of assay conditions and result in loss of the critical covalent attachment and analyte-specific detection features that define AzMC's utility.

Quantitative Performance Benchmarks of 7-Azido-4-methylcoumarin Versus In-Class Comparators


H₂S Detection Dynamic Range and Selectivity: AzMC vs. Alternative Fluorogenic Probes

AzMC provides a linear H₂S detection range of 200 nM to 100 μM in vitro using 10 μM probe, with high selectivity against mM concentrations of cysteine, homocysteine, glutathione, and other biological analytes . This analytical performance enables quantitative H₂S measurement across three orders of magnitude without interference from abundant cellular thiols [1].

Hydrogen sulfide sensing Fluorogenic probe Selectivity

Photoaffinity Labeling Efficiency: AzMC Irreversible Enzyme Inactivation vs. 4-MU

Upon UV irradiation, AzMC irreversibly inhibits UGT1A6-mediated pNP glucuronidation with an inhibition constant k₂ = 0.113 mM min⁻¹ and dissociation constant Kd = 2.89 mM, decreasing apparent Vmax without affecting Km [1]. In the absence of irradiation, AzMC acts as a competitive inhibitor of 4-MU glucuronidation [2].

Photoaffinity labeling Enzyme inhibition UGT1A6

CYP2E1 Active Site Mapping: Concentration-Dependent Activity Loss with AzMC

Photoactivation of AzMC causes concentration-dependent loss of CYP2E1 activity and structural integrity, with heme degradation and protein modification localized to substrate recognition sequence 5 (SRS-5) residues Leu363, Val364, and Leu368 [1]. In the absence of light, AzMC competes effectively against p-nitrophenol oxidation [2].

Cytochrome P450 CYP2E1 Photoaffinity labeling

Cystathionine β-Synthase (CBS) Activity Assay: AzMC as a Turn-On Fluorogenic Substrate

AzMC serves as a highly sensitive turn-on probe for CBS activity, enabling high-throughput screening for CBS inhibitors [1]. In contrast, 4-MU and 7-ethoxy-4-methylcoumarin require separate detection systems and lack intrinsic H₂S sensing capability .

Cystathionine β-synthase Enzyme assay H₂S detection

Analytical Purity and Identity Specifications: HPLC vs. NMR Benchmarks

Commercial AzMC is supplied at ≥98% purity verified by HPLC, with identity confirmed by ¹H-NMR . The compound is a yellow powder soluble in DMSO, with a melting point of 110–117.8 °C .

Quality control Purity HPLC

Recommended Application Scenarios for 7-Azido-4-methylcoumarin Based on Validated Performance Data


Quantitative Hydrogen Sulfide (H₂S) Detection in Biological Fluids and Cell Culture

Use AzMC at 10 μM in HEPES or PBS buffer to measure H₂S concentrations from 200 nM to 100 μM with fluorescence readout at λex/λem = 365/450 nm. AzMC's linear range and selectivity against cysteine, homocysteine, and glutathione enable accurate H₂S quantification without interference from abundant biological thiols . This assay is directly validated for in vitro enzymatic H₂S production monitoring [1].

Photoaffinity Mapping of UDP-Glucuronosyltransferase (UGT) Substrate Binding Sites

Incubate purified UGT1A6 or related isoforms with 0.1–5 mM AzMC, irradiate at 365 nm to trigger covalent crosslinking, and analyze labeled peptides by mass spectrometry. AzMC binds the aglycon binding site with Kd = 2.89 mM and produces irreversible inactivation upon irradiation (k₂ = 0.113 mM min⁻¹) . This protocol identifies active-site residues and competitive binding sites without radioactive labeling [1].

High-Throughput Screening for Cystathionine β-Synthase (CBS) Inhibitors

Screen compound libraries against recombinant CBS using 10–50 μM AzMC as a turn-on fluorescent substrate. Fluorescence intensity (λex/λem = 365/450 nm) correlates directly with H₂S production by CBS . The homogeneous assay format eliminates wash steps and secondary detection reagents, enabling 384-well plate compatibility [1].

Bioorthogonal Click Chemistry Labeling of Alkyne-Modified Biomolecules

Conjugate AzMC to alkyne-functionalized proteins, nucleic acids, or lipids using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN reagents . AzMC's 7-azido group enables covalent attachment while its coumarin core provides fluorescence detection (λex/λem = 340–380/442–450 nm) for tracking and imaging applications [1].

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